molecular formula C8H8BrNOS B2411471 3-Bromo-4-methoxybenzene-1-carbothioamide CAS No. 938144-63-9

3-Bromo-4-methoxybenzene-1-carbothioamide

Cat. No.: B2411471
CAS No.: 938144-63-9
M. Wt: 246.12
InChI Key: VRDJYJJQTOXWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxybenzene-1-carbothioamide is an organic compound with the molecular formula C8H8BrNOS It is a derivative of benzene, featuring a bromine atom at the third position, a methoxy group at the fourth position, and a carbothioamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzene-1-carbothioamide typically involves the bromination of 4-methoxybenzene followed by the introduction of the carbothioamide group. One common method is to start with 4-methoxybenzene, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromo-4-methoxybenzene is then reacted with thiourea under acidic conditions to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent thiourea reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzene-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfonamides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-4-methoxybenzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzene-1-carbothioamide: Features a bromine atom at the third position, a methoxy group at the fourth position, and a carbothioamide group at the first position.

    3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide: Similar structure but with an ethoxy group at the fifth position.

    4-Bromoanisole: Contains a bromine atom at the fourth position and a methoxy group at the first position.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

3-bromo-4-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDJYJJQTOXWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.